molecular formula C13H13ClO2 B050566 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid CAS No. 165317-79-3

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Cat. No.: B050566
CAS No.: 165317-79-3
M. Wt: 236.69 g/mol
InChI Key: PUEVPYKWPGVGGE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is an organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and 4-chlorobenzene.

    Reaction Conditions: A Friedel-Crafts acylation reaction is employed, where cyclohexene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, where substituents like nitro groups (NO2) can be introduced using nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Nitrating agents, sulfuric acid (H2SO4), nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of nitro groups or other electrophiles on the chlorophenyl ring.

Scientific Research Applications

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activation of certain signaling pathways, leading to reduced inflammation.

Comparison with Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but lacks the cyclohexene ring.

    4-Chlorophenoxyacetic acid: Contains a phenoxy group instead of a cyclohexene ring.

    4-Chlorobenzoic acid: Similar aromatic ring but with a different carboxylic acid placement.

Uniqueness: 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is unique due to its combination of a cyclohexene ring and a chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEVPYKWPGVGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614302
Record name 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165317-79-3
Record name 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve the product (1.75 g) from STEP 1 in THF (100 mL), treat with 40% H2SO4 (25 mL) and heat the reaction mixture at reflux for 5.5 h. Remove most of the solvent in vacuo, dilute the reaction mixture with water and extract with Et2O. Separate the organic layer and concentrate to give 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid (1.36 g).
Name
product
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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